(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile
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Description
The compound "(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile" is part of a novel class of selective acetylcholinesterase inhibitors. These inhibitors are important in the treatment of diseases like Alzheimer's, where the regulation of acetylcholinesterase can help manage symptoms. The compound mentioned is characterized by the presence of a benzo[d]thiazol group and a hydroxy-methoxyquinolin group attached to an acrylonitrile moiety .
Synthesis Analysis
The synthesis of related (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles
Scientific Research Applications
Acetylcholinesterase Inhibition
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles represent a novel class of selective inhibitors for acetylcholinesterase (AChE), crucial for Alzheimer's disease treatment. The most potent compound within this series demonstrated significant AChE inhibitory activity, exhibiting a competitive inhibition pattern. Molecular docking studies highlighted these compounds' potential, showing their selective inhibition capabilities compared to galanthamine, a known AChE inhibitor (Pedro de la Torre et al., 2012).
Antiproliferative and Apoptosis-Inducing Activity
Benzothiazoles, including derivatives of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile, have been investigated for their antiproliferative and apoptosis-inducing activities, especially against leukemia cells. These compounds were found to inhibit growth and induce programmed cell death through a mitochondrial/caspase 9/caspase 3-dependent pathway, highlighting their potential as cancer therapeutics (A. Repický, S. Jantová, L. Cipak, 2009).
Ratiometric Fluorescent Probing
A novel ratiometric fluorescent probe based on (E)-2-(benzo[d]thiazol-2-yl)-3-(8-methoxyquinolin-2-yl)acrylonitrile (HQCN) has been developed for detecting hydrazine and hypochlorite ions. This probe exhibits selective and differential fluorescence responses, enabling it to act as a "two-way" switch for these analytes in biological and environmental samples. The distinct fluorescence signals and shifts indicate the probe's versatility and sensitivity, offering a new tool for chemical sensing applications (Sangita Das et al., 2022).
Synthesis of Derivatives for Diverse Applications
Research on the synthesis of new pyrazoloquinazolinone and quinazolinone derivatives using benzoxazinone as a starting material has led to the discovery of compounds with potential pharmaceutical applications. These derivatives, synthesized through various reactions, offer a broad spectrum of biological activities and open new avenues for the development of novel therapeutic agents (A. A. El-Khamry et al., 2006; 2007).
Antimicrobial and Antifungal Properties
The benzothiazole and its analogs have also demonstrated significant antimicrobial and antifungal properties. Specific derivatives of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile have been synthesized and tested against various microbial strains, showing potent activity. This highlights their potential as new agents in treating microbial infections (A. Fadda, E. Afsah, Radwa Awad, 2013).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(7-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c1-25-15-7-6-12-8-13(19(24)22-17(12)10-15)9-14(11-21)20-23-16-4-2-3-5-18(16)26-20/h2-10H,1H3,(H,22,24)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYSSTROJAUZFY-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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